(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl
Overview
Description
(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 4-chloro-3-fluorophenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Scientific Research Applications
(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Preparation Methods
The synthesis of (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves several steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of the 4-Chloro-3-fluorophenyl Group: The phenyl group with chloro and fluoro substituents can be introduced through a nucleophilic aromatic substitution reaction.
Amination: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is treated with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: This compound has a similar cyclopropane structure but with different substituents on the phenyl ring.
(1S,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine: This compound has a bromo substituent instead of a chloro substituent.
(1S,2R)-2-(4-Chloro-3-methylphenyl)cyclopropan-1-amine: This compound has a methyl substituent instead of a fluoro substituent.
The uniqueness of (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHZRKHOYLABE-VNUWRVCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807938-62-0 | |
Record name | rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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